molecular formula C26H28N6O4 B2706211 ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1184987-69-6

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B2706211
CAS No.: 1184987-69-6
M. Wt: 488.548
InChI Key: YXPIVGXTJGRDLP-UHFFFAOYSA-N
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Description

The compound ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate features a complex heterocyclic architecture:

  • Substituents: A piperidine ring substituted at the 4-position with an ethyl carboxylate group, enhancing solubility and modulating pharmacokinetics. A carbamoyl methyl linker connecting the triazoloquinoxaline core to a 3-methylphenyl group, introducing hydrophobicity and steric bulk.

Properties

IUPAC Name

ethyl 1-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-3-36-25(34)18-11-13-30(14-12-18)23-24-29-31(16-22(33)27-19-8-6-7-17(2)15-19)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,18H,3,11-14,16H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPIVGXTJGRDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. The reaction conditions often include the use of a catalyst and a suitable solvent.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the triazoloquinoxaline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Quinoxaline moiety : A bicyclic structure consisting of two fused aromatic rings.
  • Triazole ring : A five-membered ring containing three nitrogen atoms.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Synthetic Pathways

The synthesis of ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can be achieved through various methods:

  • Condensation Reactions : Involving the reaction of piperidine derivatives with quinoxaline and triazole precursors.
  • Cyclization Techniques : Utilizing cyclization reactions to form the triazole and quinoxaline rings simultaneously.

These methods are often optimized for yield and purity using techniques such as reflux conditions or microwave-assisted synthesis to enhance reaction rates.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The combination of triazole and quinoxaline rings has been associated with the inhibition of various cancer cell lines:

  • Mechanism of Action : These compounds may interact with key cellular pathways involved in tumor growth and proliferation, such as inhibiting DNA synthesis or modulating apoptosis pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity against a range of bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic processes.

Neuroprotective Effects

Emerging data indicate potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This could have implications in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, compounds structurally related to this compound were tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a promising avenue for further development as anticancer agents .

Study 2: Antimicrobial Activity Assessment

A recent investigation focused on the antimicrobial properties of similar triazole-containing compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinoxaline Derivatives

Analog 1 : Ethyl 1-(2-{[(3-Cyanophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate ()
  • Structural Difference: The 3-methylphenyl group in the target compound is replaced with a 3-cyanophenyl moiety.
  • Molecular weight increases marginally (~14 Da), but hydrophobicity (logP) may decrease due to the polar cyano group.
  • Synthesis: Likely follows a similar pathway as the target compound, involving coupling of substituted phenyl isocyanates or halides to the triazoloquinoxaline core .
Analog 2 : Ethyl 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate ()
  • Core Variation: Replaces the triazoloquinoxaline with a dihydroquinoxaline-pyrazole hybrid.
  • The pyrazole ring introduces additional hydrogen-bonding sites.
  • Synthesis: Involves refluxing hydrazinylquinoxalinone with ethyl formyl propionate, followed by alkylation with halides .

Piperidine-Carboxylate Derivatives

Analog 3 : N-(4-Methylphenyl)-4-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()
  • Core Variation: Uses a benzimidazolone scaffold instead of triazoloquinoxaline.
  • Functional Comparison :
    • The benzimidazolone core is less rigid, possibly reducing target affinity but improving metabolic stability.
    • The piperidine-carboxamide group mirrors the target compound’s piperidine-carboxylate, suggesting shared solubility-enhancing strategies .
Analog 4 : Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate ()
  • Structural Divergence: Incorporates a spiro-isobenzofuran system instead of a triazoloquinoxaline.
  • Ethyl carboxylate group retained, indicating consistent solubility optimization .

Quinolone and Aryl-Substituted Piperidines

Analog 5 : 1-Cyclopropyl-6-Fluoro-4-Oxo-7-(4-[4-(Substituted Benzoyl)piperazino]carbopiperazino)-1,4-Dihydro-3-Quinolinecarboxylic Acid ()
  • Core Variation: Quinolone scaffold with piperazine and benzoyl substituents.
  • Functional Insights: The fluoroquinolone core is associated with antibacterial activity, diverging from the triazoloquinoxaline’s likely kinase/DNA-targeting role. Piperazine and benzoyl groups enhance bulk and polarity, contrasting with the target compound’s carbamoyl methyl linker .
Analog 6 : tert-Butyl-4-(2-(2-(3-Methoxybenzoyl)cyclopentyl)ethyl)piperidine-1-carboxylate ()
  • Structural Features : Cyclopentyl and 3-methoxybenzoyl groups attached to piperidine.
  • Comparison :
    • The absence of a fused heterocycle limits π-π stacking interactions but introduces flexible aliphatic chains for membrane penetration.
    • tert-Butyl carboxylate provides steric protection, contrasting with the ethyl carboxylate’s metabolic liability .

Physicochemical Comparison

Property Target Compound Analog 1 (3-Cyanophenyl) Analog 2 (Dihydroquinoxaline-Pyrazole)
Molecular Weight ~500–550 Da (estimated) ~514 Da ~350 Da
logP (Predicted) ~2.5–3.0 ~2.0–2.5 ~1.5–2.0
Solubility Moderate (ethyl carboxylate) Higher (polar cyano) Moderate (pyrazole)
Aromatic Surface Area High (triazoloquinoxaline) High Lower (dihydroquinoxaline)

Biological Activity

Ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 316.35 g/mol
CAS Number 2098083-78-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from hydrazinoquinoxalines and various reagents. The process includes the formation of triazole rings through cyclization reactions that enhance the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various tumor cell lines. A study demonstrated that related triazoloquinoxaline derivatives exhibited IC50 values lower than that of doxorubicin in certain cancer cell lines while maintaining low cytotoxicity against normal cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of quinoxaline and triazole have shown high degrees of inhibition against both Gram-positive and Gram-negative bacterial strains. The dual activity as both anticancer and antimicrobial agents positions these compounds as promising candidates for further development .

Case Study 1: Synthesis and Evaluation

In a study conducted to evaluate the biological activity of related triazole compounds, researchers synthesized a series of derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced anticancer activity while reducing toxicity to normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was performed on various triazole derivatives. It was found that specific substitutions on the phenyl ring and piperidine moiety influenced both the potency and selectivity of these compounds towards cancer cells versus normal cells. This insight is crucial for guiding future synthetic efforts to optimize biological activity .

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